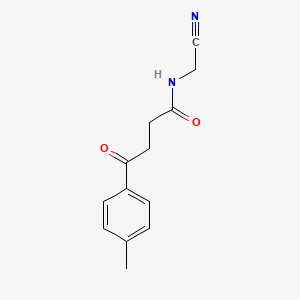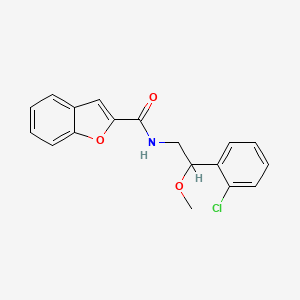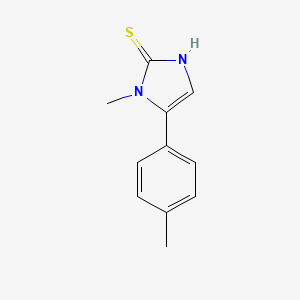![molecular formula C13H16Cl2N2O3S B2582038 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 379255-33-1](/img/structure/B2582038.png)
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide” is a chemical compound with the CAS Number: 379255-33-1 . It has a molecular weight of 351.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl2N2O3S/c14-9-13(18)16-12-8-10(4-5-11(12)15)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a melting point of 134-135 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : A study by Nafeesa et al. (2017) describes the synthesis and antibacterial evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The synthesized compounds showed promising antibacterial properties against both gram-negative and gram-positive bacterial strains, suggesting potential applications in antibiotic development (Nafeesa et al., 2017).
Antibacterial Potentials : Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The compounds exhibited moderate inhibitory activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition : Khalid et al. (2013) focused on synthesizing 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which were evaluated for their activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. These compounds showed significant inhibitory activity, especially against butyrylcholinesterase, indicating potential therapeutic applications (Khalid et al., 2013).
Synthesis of Piperidinone Metabolites : Research by Lin et al. (1991) involved the synthesis of lactam metabolites of piperidine type phenothiazine antipsychotic drugs. This work contributes to the understanding of drug metabolism and potential applications in developing new antipsychotic medications (Lin et al., 1991).
Novel Anxiolytics Development : A study by Kordik et al. (2006) synthesized N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives, which showed potential as novel anxiolytics in animal models. This highlights the potential of such compounds in the development of new treatments for anxiety disorders (Kordik et al., 2006).
Anticancer Potential : The study by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, including compounds with a piperidine-1-sulfonyl moiety, on hepatocellular carcinoma cell lines. The compounds exhibited significant cytotoxicity and anti-angiogenic effects, suggesting their potential as therapeutic agents in cancer treatment (Eldeeb et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-9-13(18)16-12-8-10(4-5-11(12)15)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSMJJAGQWDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

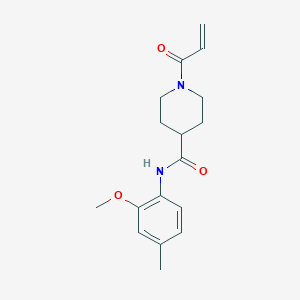

![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)
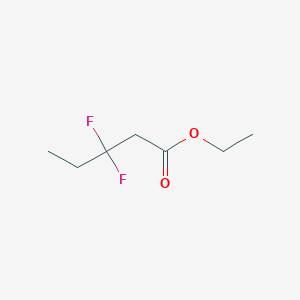

![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)

